17β-HSD1 Inhibition Potency vs. 17β-HSD2 Selectivity Profile
The compound exhibits potent inhibition of human 17β-HSD1 with an IC50 of 1.20 nM [1]. Against the closely related isozyme 17β-HSD2, the IC50 is 27 nM [2], yielding a selectivity ratio of approximately 22.5-fold for 17β-HSD1 over 17β-HSD2. This selectivity profile distinguishes it from non-selective pan-HSD inhibitors.
| Evidence Dimension | Enzyme inhibition selectivity (17β-HSD1 vs 17β-HSD2) |
|---|---|
| Target Compound Data | IC50: 1.20 nM (17β-HSD1), 27 nM (17β-HSD2) |
| Comparator Or Baseline | Isozyme 17β-HSD2 as internal selectivity baseline |
| Quantified Difference | 22.5-fold selectivity for 17β-HSD1 over 17β-HSD2 |
| Conditions | Human placental microsomal/cytosolic fraction; [3H]-E1 or [3H]-E2 substrate; NAD+ present; radio-HPLC analysis |
Why This Matters
This selectivity can be critical for projects requiring modulation of estrogen biosynthesis without complete blockade of estradiol inactivation, reducing the risk of off-target hormonal disruption.
- [1] BindingDB Entry BDBM50515446. IC50: 1.20 nM; Target: 17β-HSD1 (Human); Assay: placental cytosolic fraction, [3H]-E1, NAD+. View Source
- [2] BindingDB Entry BDBM50515446. IC50: 27 nM; Target: 17β-HSD2 (Mouse/Human hepatic microsomal), [3H]-E2, NAD+. View Source
